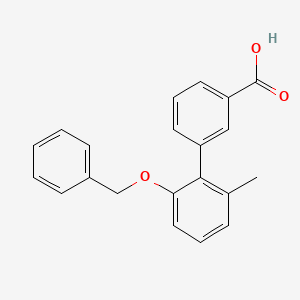

2-Benzyloxy-6-methylbiphenyl-3'-carboxylic acid

Description

Properties

IUPAC Name |

3-(2-methyl-6-phenylmethoxyphenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18O3/c1-15-7-5-12-19(24-14-16-8-3-2-4-9-16)20(15)17-10-6-11-18(13-17)21(22)23/h2-13H,14H2,1H3,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAGKSKKDYFQVFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)OCC2=CC=CC=C2)C3=CC(=CC=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-Benzyloxy-6-methylbiphenyl-3'-carboxylic acid (CAS No. 1420800-42-5) is an organic compound characterized by its biphenyl structure and functional groups that suggest potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C21H18O3, with a molecular weight of approximately 318.37 g/mol. The compound features:

- Benzyloxy group at the 2-position

- Methyl group at the 6-position of the biphenyl ring

- Carboxylic acid group at the 3'-position of the second phenyl ring

This structural arrangement contributes to its unique chemical properties and potential applications in pharmaceuticals and materials science.

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The carboxylic acid group may participate in enzyme inhibition by binding to active sites or allosteric sites, blocking substrate access.

- Receptor Modulation : The compound can act as an agonist or antagonist at specific receptors, influencing downstream signaling pathways.

Biological Activity

Recent studies have indicated that this compound exhibits significant biological activities, particularly in anticancer research and antimicrobial applications.

Anticancer Activity

Preliminary studies have shown that this compound has potential anticancer properties. It has been tested against various cancer cell lines, demonstrating the ability to inhibit cell proliferation. For instance, one study reported an IC50 value of 25 nM against MCF-7 breast cancer cells, indicating potent cytotoxicity.

| Cell Line | IC50 (nM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 25 | Inhibition of tubulin polymerization |

| PC-3 | 30 | Induction of apoptosis via ROS generation |

Study on Antimicrobial Activity

In a study assessing the antimicrobial properties of various biphenyl derivatives, this compound exhibited notable activity against several bacterial strains. The compound was effective against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential.

Toxicological Assessment

A toxicological assessment based on read-across methodologies indicated that compounds similar to this compound exhibit low systemic toxicity. The assessment utilized data from related aryl alkanoate compounds to predict the safety profile and metabolic pathways of this compound .

Scientific Research Applications

Pharmaceutical Applications

-

Drug Development :

- Building Block : 2-Benzyloxy-6-methylbiphenyl-3'-carboxylic acid serves as a key intermediate in the synthesis of pharmaceutical compounds, particularly those targeting metabolic pathways and enzyme interactions.

- Therapeutic Potential : Preliminary studies indicate that compounds with similar structures may exhibit binding affinity to biological targets, suggesting potential therapeutic applications against diseases such as cancer and metabolic disorders.

-

Mechanism of Action :

- The carboxylic acid group can participate in typical reactions, while the benzyloxy group can undergo nucleophilic substitution, enhancing the compound's utility in synthesizing derivatives with improved biological activity.

Materials Science Applications

- Polymer Synthesis :

- Chemical Intermediates :

Case Studies and Research Findings

Recent studies have focused on the interaction of this compound with various biological targets:

- Enzyme Inhibition Studies : Research has indicated that similar biphenyl derivatives can inhibit specific enzymes involved in metabolic pathways, suggesting that this compound may exhibit similar inhibitory effects.

- Biocatalytic Applications : Investigations into biocatalytic processes for reducing carboxylic acids have shown promise for utilizing this compound in environmentally friendly synthetic routes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analog: 2'-Methoxy-6'-methylbiphenyl-3-carboxylic Acid (CAS 1215206-67-9)

Molecular Formula : C₁₅H₁₄O₃

Molecular Weight : 242.27 g/mol

Substituents : Methoxy (-OCH₃) at 2', methyl (-CH₃) at 6', carboxylic acid (-COOH) at 3-position.

Comparative Analysis:

Key Differences :

Comparison with Other Biphenyl Carboxylic Acid Derivatives

2'-Hydroxy-6'-methylbiphenyl-3-carboxylic Acid

- Substituent : Hydroxyl (-OH) at 2'.

- Properties : Higher acidity (pKa ~2.5–3.5) due to electron-withdrawing -OH group; increased hydrogen-bonding capacity improves water solubility.

- Applications: Potential use in metal chelation or as a bioactive scaffold.

Ester Derivatives (e.g., Methyl Ester)

Research Findings and Implications

Physicochemical Behavior

- Lipophilicity : The benzyloxy substituent increases logP by ~2–3 units compared to methoxy, as predicted by fragment-based calculations. This enhances passive diffusion across biological membranes but complicates formulation in aqueous systems.

- Stability: Benzyloxy groups are prone to cleavage under hydrogenolysis (H₂/Pd), enabling selective deprotection in multi-step syntheses. Methoxy groups, in contrast, are more resistant to such conditions .

Q & A

Q. What are the established synthetic routes for 2-Benzyloxy-6-methylbiphenyl-3'-carboxylic acid, and what key reaction parameters influence yield?

The synthesis typically involves multi-step reactions, including Suzuki coupling for biphenyl formation, benzyloxy group introduction via alkylation, and carboxylation. Key parameters include:

- Catalyst selection : Palladium catalysts for cross-coupling reactions (e.g., biphenyl backbone assembly) .

- Reagent optimization : Use of phase transfer catalysts (e.g., PEG-400) and ultrasound-assisted reactions to enhance reaction efficiency, as demonstrated in analogous quinoline-carboxylic acid syntheses .

- Acid-binding agents : Potassium carbonate (K₂CO₃) to neutralize byproducts and drive reactions to completion .

Q. What spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

Standard characterization methods include:

- ¹H/¹³C NMR : To confirm the positions of benzyloxy, methyl, and carboxylic acid groups.

- IR spectroscopy : Identification of carboxylic acid O-H stretches (~2500-3300 cm⁻¹) and C=O bonds (~1700 cm⁻¹).

- HRMS : For precise molecular weight validation, critical given the compound’s structural complexity .

Q. How should researchers handle and store this compound to prevent degradation?

- Storage : Store in airtight containers under inert gas (N₂/Ar) at 2–8°C to minimize oxidation or hydrolysis of the benzyloxy and carboxylic acid groups.

- Handling : Use anhydrous solvents in reactions to avoid unintended esterification or decarboxylation .

Advanced Research Questions

Q. How can researchers optimize the purity of this compound when encountering contradictory data from different purification methods?

- Comparative analysis : Use HPLC (for polar impurities) and GC-MS (for volatile byproducts) to cross-validate purity. For example, >95% purity via HPLC (as in biphenylcarboxylic acid derivatives) may conflict with GC-MS data due to non-volatile residues .

- Recrystallization vs. chromatography : Recrystallization in ethanol/water mixtures often improves crystalline purity, while silica gel chromatography resolves non-polar contaminants .

Q. What strategies are recommended for elucidating the reaction mechanism of its formation, particularly in multi-step syntheses?

- Isotopic labeling : Use deuterated intermediates to track proton transfer in carboxylation steps.

- Computational modeling : DFT studies to predict transition states in Suzuki coupling or benzyloxy group installation.

- Kinetic analysis : Monitor intermediate formation via in-situ IR or NMR to identify rate-limiting steps .

Q. How do steric and electronic effects of the benzyloxy and methyl groups influence its reactivity in nucleophilic acyl substitution reactions?

- Steric hindrance : The methyl group at position 6 and benzyloxy group at position 2 reduce accessibility to the carboxylic acid, favoring bulky electrophiles.

- Electronic effects : Electron-donating benzyloxy groups decrease electrophilicity of the carbonyl carbon, requiring stronger nucleophiles (e.g., Grignard reagents) for substitution .

Q. In materials science, how can this compound’s carboxylic acid group be leveraged for covalent modification of polymers or surfaces?

- Copolymer synthesis : React with amines or epoxides to form polyamides or esters, as seen in Tröger’s base polyimide modifications for gas-selective membranes .

- Surface functionalization : Carbodiimide-mediated conjugation to hydroxylated surfaces (e.g., silica nanoparticles) for biosensor applications .

Q. What analytical approaches resolve discrepancies in quantifying trace impurities when using HPLC versus GC-MS?

- HPLC-DAD/ELSD : Detects non-volatile impurities (e.g., dimerized byproducts).

- GC-MS Headspace Analysis : Identifies volatile degradation products (e.g., benzyl alcohol from benzyloxy hydrolysis).

- Cross-validation : Combine with ¹H NMR integration to quantify residual solvents or unreacted intermediates .

Data Contradiction Analysis

- Purity vs. reactivity conflicts : High HPLC purity (>97%) may not correlate with reactivity if trace metals (e.g., Pd from Suzuki coupling) remain. Use ICP-MS to quantify metal residues .

- Thermal stability : DSC/TGA data may conflict with melting points reported in catalogs (e.g., mp 108–110°C for 2-biphenylcarboxylic acid vs. decomposition observed in TGA) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.